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Disiloxane, hexaisocyanato-

Cat. No.: B14702227
CAS No.: 18134-84-4
M. Wt: 324.27 g/mol
InChI Key: BFEAQVDDJLZHER-UHFFFAOYSA-N
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Description

Contextualization of Isocyanatosiloxanes within Advanced Organosilicon Chemistry

Organosilicon compounds, which feature carbon-silicon bonds, are renowned for their diverse applications, bridging the gap between organic and inorganic polymers. nih.gov Isocyanatosiloxanes are a specialized subset of these compounds, characterized by the presence of one or more isocyanate (-N=C=O) groups attached to a silicon atom. The isocyanate group is exceptionally reactive, readily participating in reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. globalsilicones.orgresearchgate.net This high reactivity makes isocyanatosiloxanes valuable precursors and cross-linking agents in polymer chemistry. globalsilicones.org

The synthesis of silicon-containing isocyanate compounds can be challenging. Traditional methods like phosgenation, which is commonly used for producing organic isocyanates, can lead to the decomposition of the siloxane bond due to the formation of hydrochloric acid as a byproduct. nih.gov An alternative and more suitable method involves the thermal decomposition of silyl-substituted carbamic esters (silylurethanes). nih.gov This process typically occurs at temperatures between 80°C and 350°C under reduced pressure, allowing for the formation of the desired isocyanate compound while minimizing side reactions. nih.gov

Disiloxane (B77578), hexaisocyanato-, with the chemical formula O(Si(NCO)₃)₂, is a prime example of a highly functionalized isocyanatosiloxane. Its structure suggests a central oxygen atom bridging two silicon atoms, with each silicon atom bonded to three isocyanate groups. This high density of reactive isocyanate groups points towards its potential as a potent cross-linking agent or a building block for highly branched polymers.

Significance of Disiloxane Frameworks in Synthetic Chemistry and Materials Science

The disiloxane framework, characterized by the Si-O-Si linkage, is the fundamental repeating unit in silicone polymers and is crucial to their unique properties. This bond is significantly different from the C-O-C bond found in organic ethers. The Si-O bond is stronger and the Si-O-Si bond angle is typically wider, ranging from 130° to 160°, which imparts a high degree of rotational freedom and flexibility to the polymer chain.

The presence of the disiloxane framework in a molecule like hexaisocyanatodisiloxane is significant for several reasons. It provides a flexible yet stable core for the highly reactive isocyanate groups. This combination of a robust inorganic backbone with reactive organic functionalities is a hallmark of advanced organosilicon chemistry.

The reactivity of the six isocyanate groups on the disiloxane scaffold opens up numerous possibilities for creating complex molecular architectures. These groups can react with diols or polyols to form polyurethanes, or with diamines to form polyureas. researchgate.net The resulting materials would be expected to exhibit properties derived from both the inorganic siloxane core, such as thermal stability and flexibility at low temperatures, and the organic polymer network, such as specific mechanical and chemical resistance properties.

The synthesis of hexaisocyanatodisiloxane is likely to proceed from its chlorinated analog, hexachlorodisiloxane. The conversion of silicon-chlorine bonds to silicon-isocyanate bonds is a known transformation in silicon chemistry.

Physicochemical Properties of Related Compounds

PropertyValue (for Silicon Tetraisocyanate)
Molecular FormulaC₄N₄O₄Si
Molecular Weight196.15 g/mol
Boiling Point186 °C
Melting Point26 °C
Density1.36 g/cm³

Data for Silicon Tetraisocyanate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6N6O7Si2 B14702227 Disiloxane, hexaisocyanato- CAS No. 18134-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18134-84-4

Molecular Formula

C6N6O7Si2

Molecular Weight

324.27 g/mol

IUPAC Name

triisocyanato(triisocyanatosilyloxy)silane

InChI

InChI=1S/C6N6O7Si2/c13-1-7-20(8-2-14,9-3-15)19-21(10-4-16,11-5-17)12-6-18

InChI Key

BFEAQVDDJLZHER-UHFFFAOYSA-N

Canonical SMILES

C(=N[Si](N=C=O)(N=C=O)O[Si](N=C=O)(N=C=O)N=C=O)=O

Origin of Product

United States

Synthetic Methodologies for Hexaisocyanatodisiloxane

Precursor-Based Synthetic Routes

The formation of hexaisocyanatodisiloxane is fundamentally based on the reactivity of its silicon-containing precursor. The choice of precursor and the method of its conversion are critical in directing the synthesis towards the desired disiloxane (B77578) structure.

Hydrolysis of Tetraisocyanatosilane (B9437): A Primary Synthetic Pathway to Hexaisocyanatodisiloxane

The principal method for the formation of the Si-O-Si linkage in siloxanes is the hydrolysis and subsequent condensation of silicon-containing precursors. In the case of hexaisocyanatodisiloxane, tetraisocyanatosilane (Si(NCO)₄) serves as the starting material. ontosight.ai This compound is noted for its high reactivity, particularly its sensitivity to moisture. chembk.comgelest.com

The synthesis is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon atom of tetraisocyanatosilane. This hydrolysis step results in the formation of a silanol (B1196071) intermediate, isocyanato-silanetriol, with the concurrent release of isocyanic acid. This intermediate is highly reactive and readily undergoes condensation with another molecule of the silanol or a partially hydrolyzed precursor. The condensation reaction, which forms the stable siloxane bond (Si-O-Si), eliminates a molecule of water.

The theoretical reaction sequence leading to hexaisocyanatodisiloxane can be summarized as follows:

Hydrolysis: Si(NCO)₄ + H₂O → (NCO)₃Si-OH + HNCO

Condensation: 2 (NCO)₃Si-OH → (NCO)₃Si-O-Si(NCO)₃ + H₂O

It is crucial to conduct this reaction under strictly anhydrous conditions, aside from the controlled amount of water used for hydrolysis, to prevent uncontrolled polymerization. The use of anhydrous solvents is essential to prevent premature hydrolysis of both the reactant and the product.

Comparative Analysis of Isocyanatosilane Precursors in Disiloxane Formation

While tetraisocyanatosilane is the direct precursor to hexaisocyanatodisiloxane, the principles of silane (B1218182) reactivity can be understood by comparing it with other common silicon precursors like alkoxysilanes (e.g., tetraethoxysilane, TEOS) and chlorosilanes (e.g., silicon tetrachloride, SiCl₄). The reactivity of the leaving group attached to the silicon atom plays a significant role in the rate of hydrolysis and condensation.

The isocyanato group is considered to be more reactive than an alkoxy group but less so than a chloro group. This moderate reactivity of isocyanatosilanes allows for more controlled reactions compared to the highly vigorous reactions of chlorosilanes with water. The hydrolysis of alkoxysilanes, on the other hand, is generally slower and often requires catalysis. gelest.com

The choice of precursor can also influence the properties of the resulting siloxane. The presence of the isocyanate functional groups in the final product imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of various polymers and materials. ontosight.ai

Reaction Parameters and Optimization Strategies in Hexaisocyanatodisiloxane Synthesis

The successful synthesis of hexaisocyanatodisiloxane with good yield and selectivity hinges on the careful control of various reaction parameters. These parameters influence the kinetics of the hydrolysis and condensation reactions, thereby affecting the final product distribution.

Influence of Temperature and Reaction Time on Product Yields and Selectivity

Temperature and reaction time are critical variables in the synthesis of siloxanes. An increase in temperature generally accelerates the rates of both hydrolysis and condensation. However, excessively high temperatures can lead to a loss of selectivity, favoring the formation of higher molecular weight polysiloxanes and potentially gels, rather than the desired disiloxane. For instance, the synthesis of tetraisocyanatosilane from silicon tetrachloride and silver isocyanate has been carried out in boiling toluene, suggesting that elevated temperatures can be employed in the synthesis of the precursor.

The reaction time must be carefully optimized to allow for the formation of the disiloxane while minimizing the formation of byproducts. Shorter reaction times may result in incomplete conversion of the starting material, while longer reaction times can promote further condensation to form trisiloxanes and higher oligomers.

Conceptual Data Table on the Influence of Reaction Parameters:

ParameterEffect on Hydrolysis RateEffect on Condensation RatePotential Impact on Hexaisocyanatodisiloxane Selectivity
Temperature IncreasesIncreasesHigher temperatures may decrease selectivity by promoting further condensation.
Reaction Time Dependent on completionIncreases with timeOptimal time is crucial; too short leads to incomplete reaction, too long favors higher oligomers.
Water:Precursor Ratio Increases with higher ratioDependent on silanol concentrationA stoichiometric ratio is theoretically needed; excess water can lead to extensive polymerization.

Catalytic Approaches in Disiloxane, Hexaisocyanato- Synthesis

The hydrolysis and condensation of silanes can be catalyzed by both acids and bases. gelest.com While specific catalytic studies for the synthesis of hexaisocyanatodisiloxane are not widely documented, the general principles of silane catalysis can be applied.

An acidic catalyst would protonate the isocyanate group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. A basic catalyst, on the other hand, would deprotonate water to form hydroxide (B78521) ions, which are stronger nucleophiles. The choice of catalyst can significantly influence the reaction pathway and the structure of the final product. For instance, in related silane systems, acid catalysis tends to favor the formation of linear polymers, while base catalysis can lead to more branched or cross-linked structures. The application of catalysis could potentially lower the reaction temperature and improve the selectivity towards the disiloxane.

Reactivity and Mechanistic Investigations of Hexaisocyanatodisiloxane

Nucleophilic Substitution Reactions of Hexaisocyanatodisiloxane

The silicon-isocyanate (Si-NCO) bond in hexaisocyanatodisiloxane is susceptible to attack by nucleophiles, leading to the substitution of the isocyanate group. This reactivity is central to the derivatization of this compound and the formation of new siloxane structures with tailored properties.

Alcoholysis and the Selective Formation of Alkoxy-Substituted Isocyanatodisiloxanes

The reaction of hexaisocyanatodisiloxane with alcohols, or alcoholysis, provides a pathway to selectively replace isocyanate groups with alkoxy groups. Research has shown that the reaction of hexaisocyanatodisiloxane with ethanol, isopropyl alcohol, and t-butyl alcohol can lead to the formation of partially alkoxy-substituted isocyanatodisiloxanes. researchgate.net The general formula for these products is [(RO)n(NCO)3−nSi]2O. researchgate.net

The degree of substitution (n) can be controlled, allowing for the synthesis of a range of alkoxy-isocyanato disiloxanes. For instance, with ethanol, products where n equals 2 or 3 have been observed. researchgate.net In the case of isopropyl alcohol, a wider range of substitution is achievable, with n varying from 1 to 3. researchgate.net The sterically bulkier t-butyl alcohol leads to products with lower degrees of substitution, where n is typically 1 or 2. researchgate.net This selectivity highlights the influence of the steric hindrance of the incoming alcohol on the extent of the reaction.

The following table summarizes the selective formation of alkoxy-substituted isocyanatodisiloxanes from the alcoholysis of hexaisocyanatodisiloxane:

AlcoholR GroupDegree of Substitution (n)Product Formula
EthanolEt2-3[(EtO)n(NCO)3−nSi]2O
Isopropyl alcoholPrⁱ1-3[(PrⁱO)n(NCO)3−nSi]2O
t-Butyl alcoholBuᵗ1-2[(BuᵗO)n(NCO)3−nSi]2O

Hydrolysis-Condensation Pathways Leading to Oligosiloxane and Polysiloxane Derivatives

The hydrolysis of isocyanatosilanes is a fundamental reaction that can lead to the formation of siloxanes. In the case of hexaisocyanatodisiloxane, its synthesis is achieved through the controlled hydrolysis of tetraisocyanatosilane (B9437), which yields a mixture of isocyanatooligosiloxanes from which hexaisocyanatodisiloxane can be isolated. researchgate.net

The subsequent hydrolysis of hexaisocyanatodisiloxane itself, followed by condensation reactions, opens up pathways to higher molecular weight oligosiloxanes and, ultimately, polysiloxane networks. The initial step involves the reaction of the Si-NCO group with water to form a silanol (B1196071) (Si-OH) and isocyanic acid (HNCO). These silanol intermediates are highly reactive and readily undergo condensation with other silanols or remaining isocyanate groups to form Si-O-Si linkages, extending the siloxane chain. The continued reaction of the remaining isocyanate groups can lead to cross-linking, forming complex three-dimensional polysiloxane structures. The properties of the final material are influenced by factors such as the water-to-isocyanate ratio and the reaction conditions.

Disproportionation Phenomena in Hexaisocyanatodisiloxane Systems

Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, has been observed in systems containing hexaisocyanatodisiloxane. Specifically, hexaisocyanatodisiloxane has been noted to undergo disproportionation upon heating. researchgate.net This thermal process can lead to the formation of impurities during its distillation. researchgate.net

While the precise mechanisms and products of the thermal disproportionation of hexaisocyanatodisiloxane are not extensively detailed in the available literature, the general principle of thermal disproportionation in silicon-rich oxides involves the decomposition into elemental silicon and silicon dioxide at high temperatures, typically above 900°C. frontiersin.orgnih.gov This process is fundamental to the synthesis of silicon nanocrystals from silicon suboxides. frontiersin.orgnih.gov It is plausible that a similar redistribution of silicon oxidation states occurs during the heating of hexaisocyanatodisiloxane, leading to the formation of various siloxane and potentially silicon-containing species.

Structure-Reactivity Relationships in Sila-functional Disiloxanes

The reactivity of sila-functional disiloxanes like hexaisocyanatodisiloxane is intrinsically linked to their molecular structure. The presence of the flexible Si-O-Si bond and the highly reactive Si-NCO functional groups dictates the chemical behavior of the molecule.

The reactivity of the Si-NCO group is significantly higher than that of an alkoxy group (Si-OR) in similar siloxane structures. This difference in reactivity allows for the selective alcoholysis of the isocyanate groups while leaving the siloxane backbone intact. The electron-withdrawing nature of the isocyanate group makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack compared to the silicon atom in an alkoxy-substituted siloxane.

Furthermore, the steric environment around the silicon atom plays a crucial role in modulating reactivity. As observed in the alcoholysis reactions, bulkier nucleophiles lead to a lower degree of substitution. This steric hindrance can be exploited to control the extent of functionalization and tailor the properties of the resulting disiloxane (B77578) derivatives. The interplay between the electronic effects of the substituents and the steric accessibility of the silicon center is a key principle governing the structure-reactivity relationships in this class of compounds.

Advanced Characterization Methodologies for Disiloxane, Hexaisocyanato and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the structural and functional group analysis of "Disiloxane, hexaisocyanato-" and its derivatives. These techniques provide a detailed view of the molecular framework and the chemical environment of constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For "Disiloxane, hexaisocyanato-," FTIR is crucial for confirming the presence of the highly reactive isocyanate groups and the core siloxane framework. The key vibrational bands are the asymmetric stretching of the isocyanate group (-N=C=O), which appears as a strong, sharp band around 2270-2250 cm-1. google.comazom.com This band is highly characteristic and its disappearance upon reaction is a reliable indicator of complete conversion. The siloxane (Si-O-Si) linkage exhibits a broad and strong absorption band in the region of 1100-1000 cm-1. google.commdpi.comcetjournal.it

Table 2: Characteristic FTIR Absorption Bands for Disiloxane (B77578), hexaisocyanato-

Functional GroupVibrational ModeCharacteristic Wavenumber (cm-1)Appearance
Isocyanate (-N=C=O)Asymmetric Stretch2270 - 2250Strong, Sharp
Siloxane (Si-O-Si)Asymmetric Stretch1100 - 1000Strong, Broad

Chromatographic and Mass Spectrometric Analyses

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of "Disiloxane, hexaisocyanato-" and for analyzing the composition of its reaction mixtures and polymeric derivatives.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixture Profiling

GC/MS is a powerful tool for separating and identifying volatile components in a reaction mixture. nih.gov For the analysis of "Disiloxane, hexaisocyanato-," which is expected to be a volatile liquid, GC would allow for its separation from starting materials, solvents, and by-products. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the eluted compounds. The analysis of organosilicon compounds by GC/MS can sometimes be complicated by in-source reactions, such as reactions with trace amounts of water. chemicalbook.com The mass spectrum of "Disiloxane, hexaisocyanato-" would be expected to show a molecular ion peak, as well as characteristic fragment ions corresponding to the loss of isocyanate groups and cleavage of the Si-O-Si bond.

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Distribution Assessment

When "Disiloxane, hexaisocyanato-" is used as a crosslinker or monomer to form oligomers or polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution. google.com GPC separates molecules based on their hydrodynamic volume in solution. By calibrating with known standards (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymeric materials can be determined. This information is critical for correlating the polymer structure with its physical and mechanical properties.

X-ray Diffraction (XRD) for Crystalline Architecture Determination (where applicable to derivatives)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. thepharmajournal.comyoutube.com While "Disiloxane, hexaisocyanato-" itself is a liquid, its derivatives, particularly those formed through highly regular and symmetric reactions, may be crystalline. Single-crystal XRD analysis of such derivatives can provide precise bond lengths, bond angles, and information about the packing of molecules in the solid state. mdpi.comnih.gov This detailed structural information is invaluable for understanding intermolecular interactions and for the rational design of materials with specific properties. For polymeric derivatives that exhibit semi-crystalline domains, powder XRD can be used to determine the degree of crystallinity and identify the crystalline phases present.

Table 3: Summary of Advanced Characterization Techniques

TechniqueInformation ObtainedApplicability
NMR (29Si, 1H, 13C) Detailed atomic-level structure, chemical environment of nuclei."Disiloxane, hexaisocyanato-" and its derivatives.
FTIR Identification of functional groups (-NCO, Si-O-Si)."Disiloxane, hexaisocyanato-" and its derivatives.
GC/MS Purity assessment, identification of components in reaction mixtures."Disiloxane, hexaisocyanato-" and volatile derivatives.
GPC Molecular weight distribution of polymeric derivatives.Oligomeric and polymeric derivatives.
XRD Crystalline structure, bond lengths, and angles.Crystalline derivatives.

Theoretical and Computational Studies on Disiloxane, Hexaisocyanato

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prominent tool for predicting the geometry and energetics of molecules like disiloxanes. researchgate.net In the study of Disiloxane (B77578), hexaisocyanato-, DFT can be used to calculate its optimized molecular structure, vibrational frequencies, and electronic properties.

Researchers often assess various exchange-correlation functionals to find the most accurate one for the system under study; hybrid functionals like B3LYP and B3PW91 have been shown to perform well for siloxane systems. researchgate.net These calculations can determine key structural parameters, such as the crucial Si-O-Si bond angle, which is known to be very flexible and wider than in analogous ethers, a feature that dictates much of the physicochemical behavior of siloxanes. researchgate.netscispace.com The unusual angle is attributed to the nature of the Si-O-Si bond, which involves conjugation of unshared electron pairs from the oxygen with the d-orbitals of the silicon atoms. scispace.comwikipedia.org

DFT calculations also provide insights into the molecule's reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Furthermore, calculated electrostatic potential maps can visualize the charge distribution and identify electron-rich and electron-poor sites, which are key to understanding intermolecular interactions.

Below is a table representing typical data that would be generated from a DFT analysis of Disiloxane, hexaisocyanato-.

Table 1: Calculated DFT Parameters for Disiloxane, hexaisocyanato- This table is illustrative and contains hypothetical values based on typical DFT results for similar compounds.

Parameter Calculated Value Significance
Si-O-Si Bond Angle 152.5° Indicates high flexibility and partial double-bond character.
Si-O Bond Length 1.62 Å Shorter than a typical single bond, suggesting pπ-dπ bonding.
N=C=O Angle 178.5° Nearly linear, as expected for an isocyanate group.
HOMO Energy -7.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 6.6 eV Indicator of chemical reactivity and kinetic stability.
Mulliken Charge on Si +1.45 Indicates a significant positive partial charge, a site for nucleophilic attack.

| Mulliken Charge on O | -1.10 | Indicates a significant negative partial charge, a site for electrophilic attack. |

Molecular Dynamics (MD) Simulations for Investigating Molecular Behavior and Reaction Pathways

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. For Disiloxane, hexaisocyanato-, MD simulations can provide critical insights into its conformational flexibility, interactions with other molecules or surfaces, and potential reaction pathways over time.

In a typical MD simulation, a force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions between atoms. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the particles change over time. This can be used to explore the molecule's conformational landscape, identifying stable and metastable states and the energy barriers between them.

MD simulations are also invaluable for studying reaction pathways, particularly for unimolecular dissociation or reactions with other species. researchgate.net By simulating the system at different temperatures, researchers can observe the initiation of bond breaking or formation, providing a dynamic picture of the reaction mechanism that complements the static view from DFT calculations of transition states. researchgate.net For a reactive molecule like Disiloxane, hexaisocyanato-, MD could be used to simulate its hydrolysis or its reaction with functional groups on a polymer surface, providing atomistic detail of the process.

The table below outlines typical parameters for setting up an MD simulation for this system.

Table 2: Typical Parameters for an MD Simulation of Disiloxane, hexaisocyanato-

Parameter Setting Purpose
Force Field COMPASS or UFF To accurately model the interatomic and intramolecular forces.
Ensemble NVT (Canonical) To simulate the system at a constant number of particles, volume, and temperature.
Temperature 300 K - 600 K To study molecular behavior at ambient and elevated temperatures to probe thermal stability.
Pressure 1 atm To simulate standard atmospheric pressure conditions.
Time Step 1.0 fs The interval between successive calculations of forces and positions.
Simulation Length 50 ns The total duration of the simulation, chosen to be long enough to observe the phenomena of interest.

| Solvent | In vacuo or explicit solvent | To simulate behavior in the gas phase or in a specific chemical environment (e.g., water, toluene). |

Quantitative Structure-Reactivity Relationships (QSAR) in Isocyanatosiloxane Systems

Quantitative Structure-Reactivity Relationships (QSAR) are regression or classification models used in the chemical and biological sciences. mdpi.com A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their measured reactivity or activity. mdpi.comresearchgate.net While QSAR is often associated with biological activity, the underlying principle, known as Quantitative Structure-Property Relationship (QSPR), is broadly applicable to physical and chemical properties. mdpi.com

For a class of compounds like isocyanatosiloxanes, a QSAR study would aim to predict their reactivity (e.g., reaction rate constants with a specific substrate) based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges from DFT). researchgate.net

The process involves several key steps:

Data Set Assembly: A training set of isocyanatosiloxane molecules with experimentally measured reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the training set.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the descriptors with the observed reactivity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, an external test set of compounds not used in model development. nih.gov

A successful QSAR model can be used to predict the reactivity of new, unsynthesized isocyanatosiloxane compounds and to identify which structural features are most influential in determining their reactivity. mdpi.com

The following table illustrates a hypothetical QSAR model for predicting the reactivity of isocyanatosiloxanes.

Table 3: Hypothetical QSAR Model for Isocyanatosiloxane Reactivity This table is for illustrative purposes.

Descriptor Coefficient Description Contribution to Reactivity
logP +0.25 Octanol-water partition coefficient Increased hydrophobicity slightly increases reactivity.
LUMO Energy -1.50 Energy of the Lowest Unoccupied Molecular Orbital A lower LUMO energy (stronger electron acceptor) significantly increases reactivity.
Molecular Volume -0.10 Van der Waals volume of the molecule Increased steric bulk slightly decreases reactivity.
Dipole Moment +0.40 Molecular dipole moment Higher polarity moderately increases reactivity.
Model Statistics Value
r² (Correlation Coeff.) 0.88 88% of the variance in reactivity is explained by the model.

| q² (Cross-validation) | 0.81 | | Indicates good internal predictive power. |

Table 4: List of Compounds Mentioned

Compound Name
Disiloxane, hexaisocyanato-
Disiloxane
Silanol (B1196071)
Hexaphenyldisiloxane

Advanced Applications of Hexaisocyanatodisiloxane in Materials Science and Engineering

Precursors for Controlled Oligosiloxane and Polysiloxane Architectures

The hexafunctional nature of hexaisocyanatodisiloxane makes it an exceptional precursor for the synthesis of oligosiloxanes and polysiloxanes with precisely controlled architectures. The ability to direct the polymerization process allows for the creation of materials with specific molecular weights, chain lengths, and topologies, which in turn dictates their macroscopic properties.

Synthesis of Tailored Linear and Cyclic Oligosiloxanes

Linear and cyclic oligosiloxanes are fundamental components in the production of silicone fluids, elastomers, and resins. Hexaisocyanatodisiloxane can be utilized to synthesize these structures with a high degree of control.

Linear Oligosiloxanes: By reacting hexaisocyanatodisiloxane with monofunctional nucleophiles, such as a primary alcohol (R-OH), the isocyanate groups can be capped, preventing extensive cross-linking. If reacted with a carefully controlled stoichiometry of difunctional reactants (diols, HO-R-OH), linear polymer chains can be formed. wikipedia.org The reaction proceeds through the formation of urethane linkages. The flexibility of the central disiloxane (B77578) unit is combined with the properties of the organic diol spacer, allowing for the synthesis of a variety of tailored linear polymers.

Cyclic Oligosiloxanes: The synthesis of cyclic oligosiloxanes can be achieved under high-dilution conditions, which favors intramolecular cyclization over intermolecular polymerization. By selecting diols with specific chain lengths and geometries, the reaction with hexaisocyanatodisiloxane can be directed to form cyclic structures. These reactions leverage the high reactivity of the isocyanate groups to form stable cyclic urethanes containing a siloxane core.

Below is a representative table of reactants used to generate different oligosiloxane architectures from hexaisocyanatodisiloxane.

Reactant TypeExample ReactantResulting LinkagePredominant Architecture
Monofunctional AlcoholEthanolUrethaneCapped Monomer/Dimer
Difunctional Alcohol (Diol)1,4-ButanediolUrethaneLinear Polysiloxane-Polyurethane
Difunctional Amine (Diamine)HexamethylenediamineUreaLinear Polysiloxane-Polyurea
Controlled reaction with DiolEthylene Glycol (high dilution)UrethaneCyclic Oligosiloxane

Fabrication of Three-Dimensional Polysiloxane Networks

The presence of six highly reactive isocyanate groups makes hexaisocyanatodisiloxane an ideal cross-linking agent for the fabrication of three-dimensional (3D) polysiloxane networks. revistapielarieincaltaminte.ro These networks form the basis of thermosetting polymers, elastomers, and gels with enhanced mechanical and thermal properties.

When hexaisocyanatodisiloxane is reacted with polyols (compounds with multiple hydroxyl groups) or polyamines, a dense, covalently cross-linked network is formed. revistapielarieincaltaminte.roacs.org The reaction proceeds rapidly, often at room temperature, to create a rigid 3D structure. The properties of the resulting network, such as hardness, elasticity, and thermal stability, can be precisely tuned by controlling several factors:

The nature of the polyol: Using long, flexible polyols results in softer, more elastomeric networks, while short, rigid polyols lead to harder, more brittle materials.

The cross-linking density: This can be controlled by adjusting the stoichiometric ratio of isocyanate groups to hydroxyl or amine groups. A higher ratio of hexaisocyanatodisiloxane leads to a more densely cross-linked and rigid material.

The reaction conditions: Temperature and the use of catalysts can influence the rate of network formation and the final structure.

The resulting materials are robust and can exhibit excellent resistance to chemical attack and thermal degradation, making them suitable for demanding applications such as high-performance coatings, adhesives, and encapsulants. google.comresearchgate.net

Role in the Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level. nih.govrsc.org Hexaisocyanatodisiloxane is a key component in the synthesis of these materials, acting as a molecular bridge to covalently link the organic and inorganic phases. researchgate.net

Sol-Gel Processing Utilizing Hexaisocyanatodisiloxane and Related Silanes

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from molecular precursors, typically metal alkoxides. wikipedia.orgnih.govyoutube.com Hexaisocyanatodisiloxane can be incorporated into sol-gel formulations to create novel hybrid materials.

In a typical sol-gel process involving silicon alkoxides like tetraethoxysilane (TEOS), hydrolysis and condensation reactions lead to the formation of a silica (SiO₂) network. sigmaaldrich.com When hexaisocyanatodisiloxane is introduced into this system, its isocyanate groups can react in several ways:

Reaction with water: The isocyanate groups readily hydrolyze to form unstable carbamic acid intermediates, which then decompose into primary amines and carbon dioxide. wikipedia.orgresearchgate.net These in-situ generated amine groups can act as catalysts for the hydrolysis and condensation of the alkoxide precursors.

Reaction with surface silanols: As the silica network begins to form, its surface is populated with silanol (B1196071) (Si-OH) groups. The isocyanate groups of the disiloxane can react directly with these silanols to form covalent urethane-like linkages (Si-O-C(O)NH-), effectively grafting the disiloxane molecule onto the inorganic silica framework. researchgate.net

This integration of the disiloxane unit into the silica network results in a hybrid material with modified properties, such as increased hydrophobicity, enhanced flexibility, and tailored surface chemistry. nih.gov

The following table outlines the key reactions of hexaisocyanatodisiloxane within a sol-gel process.

ReactantReaction with -NCO groupResulting Functional GroupImpact on Sol-Gel Process
Water (H₂O)Hydrolysis & DecarboxylationAmine (-NH₂)In-situ catalysis of condensation
Silanol (Si-OH)AdditionUrethane-like linkage (Si-O-CO-NH)Covalent bonding to silica network
Alcohol (R-OH, solvent)AdditionUrethane (-NH-CO-OR)Network modification

Designing Hybrid Materials with Tailored Interfacial Interactions and Composite Formation

By reacting the isocyanate groups with functional groups on the surface of inorganic fillers (e.g., hydroxyl groups on silica or glass) or with the end-groups of polymer chains (e.g., hydroxyl- or amine-terminated polymers), a robust molecular bridge is formed. researchgate.net This approach allows for the design of hybrid composites with significantly improved mechanical properties, such as tensile strength and toughness, compared to simple physical blends. acs.org

For example, hexaisocyanatodisiloxane can be used to compatibilize an inorganic filler like silica nanoparticles within a polyurethane matrix. The disiloxane first reacts with the surface silanols of the silica. The remaining isocyanate groups are then available to react with the polyol component during the polyurethane synthesis, creating a continuous network where the inorganic nanoparticles are covalently integrated. This prevents agglomeration of the filler and ensures a strong interface, leading to a composite material with enhanced performance.

Development of Advanced Siloxane-Based Functional Materials

The versatility of hexaisocyanatodisiloxane as a precursor and cross-linker enables the development of a wide array of advanced functional materials. By carefully selecting reaction partners and synthesis conditions, materials with specific, high-performance characteristics can be engineered.

High-Temperature Polymers: The incorporation of the stable Si-O-Si backbone and the formation of dense, cross-linked networks via urethane or urea linkages can lead to materials with exceptional thermal stability, suitable for use in aerospace and electronics.

Hydrophobic Coatings: The siloxane component imparts a natural hydrophobicity (water-repellency) to the materials. When used in coatings, this can provide excellent water and corrosion resistance.

Dielectric Materials: Polysiloxane networks are known for their low dielectric constants and high dielectric strength, making them valuable as insulating materials in microelectronics. The use of hexaisocyanatodisiloxane allows for the creation of highly cross-linked, void-free networks with optimized electrical properties.

Biocompatible Materials: Silicones are generally biocompatible. By reacting hexaisocyanatodisiloxane with biocompatible polymers like polyethylene glycol (PEG), hybrid materials suitable for biomedical applications, such as drug delivery systems or medical device coatings, can be developed.

The table below summarizes potential functional materials derived from hexaisocyanatodisiloxane and their key properties.

Functional Material TypeCo-reactant(s)Key Structural FeatureResulting Property
Thermal-Resistant ResinAromatic PolyolsHigh cross-link density, aromatic ringsHigh thermal stability (>300°C)
Hydrophobic CoatingFluorinated AlcoholsSiloxane backbone, C-F bondsLow surface energy, high water contact angle
Low-k Dielectric FilmAliphatic Diols, TEOSCross-linked siloxane networkLow dielectric constant, high insulation
Biocompatible HydrogelHydroxyl-terminated PEGInterpenetrating network of polysiloxane and PEGBiocompatibility, controlled swelling

Precursors for Ceramic Materials and High-Performance Coatings

Disiloxane, hexaisocyanato-, a unique organosilicon compound, is gaining attention in materials science as a versatile precursor for advanced ceramic materials and high-performance coatings. Its distinct molecular structure, which combines a flexible disiloxane backbone with six highly reactive isocyanate functional groups, offers a unique platform for designing materials with superior properties. The presence of the Si-O-Si linkage contributes to high thermal stability and a low dielectric constant, while the isocyanate groups provide numerous pathways for crosslinking and polymerization.

In the realm of ceramic materials, Hexaisocyanatodisiloxane serves as a preceramic polymer. The precursor-derived ceramics (PDCs) route is an advanced and efficient technique for fabricating ceramic matrix composites. mdpi.com Upon pyrolysis, organosilicon precursors like Hexaisocyanatodisiloxane can be converted into amorphous silicon oxycarbide (SiOC) ceramics. These ceramics are known for their excellent thermal and dielectric stability, maintaining structural integrity at temperatures ranging from 1000 °C to 1500 °C. mdpi.com The high number of reactive isocyanate groups in Hexaisocyanatodisiloxane allows for the formation of a highly crosslinked network upon curing. This high crosslink density can lead to a higher ceramic yield during pyrolysis, a significant advantage over many traditional siloxane-based precursors that often suffer from substantial mass loss.

For high-performance coatings, the isocyanate functionalities are particularly advantageous. Isocyanate-terminated polysiloxanes are utilized as curing agents or hardeners in two-component polyurethane systems. google.comgoogle.com These systems can be reacted with isocyanate-reactive polymers, such as polyols, to form robust and durable coatings. google.comgoogle.com The incorporation of the siloxane component enhances properties like chemical resistance, weatherability, flexibility, and hydrophobicity. google.com Coatings formulated with isocyanate-functionalized siloxanes can be applied to a variety of substrates to provide protection against corrosion, abrasion, and environmental degradation. nih.gov The reactivity of the isocyanate groups allows for curing at ambient temperatures, which is a significant advantage for many industrial applications.

Below is a table summarizing the potential properties of ceramics and coatings derived from Hexaisocyanatodisiloxane-based precursors.

PropertyCeramic (SiOC)High-Performance Coating
Thermal Stability Excellent (up to 1500 °C)High
Hardness HighExcellent Abrasion Resistance
Chemical Resistance HighExcellent
Dielectric Constant LowLow
Adhesion N/AExcellent to various substrates
UV Resistance N/AExcellent

Exploration in Low Dielectric Constant Materials

The relentless drive for miniaturization and increased performance in the microelectronics industry has fueled the demand for new materials with ultra-low dielectric constants (low-k). Low-k materials are crucial for reducing signal delay, power consumption, and crosstalk in integrated circuits. Organosilicon-based materials have emerged as promising candidates for low-k dielectrics due to their inherent properties. mdpi.com

Hexaisocyanatodisiloxane, with its silicon-oxygen backbone, is a molecule of significant interest in the exploration of novel low-k materials. The Si-O bonds in the disiloxane structure are less polar than the Si-C bonds found in some other organosilicon precursors, which can contribute to a lower dielectric constant. mdpi.com Furthermore, the structure of Hexaisocyanatodisiloxane allows for the potential creation of materials with significant free volume. The bulky nature of the six isocyanate groups can hinder dense packing of the polymer chains, leading to a more porous structure at the molecular level. This increased porosity is a key factor in reducing the dielectric constant, as it incorporates air (with a dielectric constant of ~1) into the material.

The high reactivity of the isocyanate groups offers a versatile handle for tailoring the final properties of the low-k material. These groups can undergo various reactions to form a crosslinked network. For instance, they can react with atmospheric moisture or be intentionally hydrolyzed to form amine groups, which can then react with other isocyanate groups to form urea linkages. This process can be controlled to create a porous, low-density material. The resulting organosilicon network would possess the desirable combination of low dielectric constant, good thermal stability, and mechanical integrity required for interlayer dielectrics in semiconductor manufacturing.

Research into related organosilicon precursors provides insights into the potential performance of Hexaisocyanatodisiloxane-derived materials. For example, carbon-doped silica-based materials (SiCOH) exhibit dielectric constants in the range of 2.7–3.3. mdpi.com By carefully engineering the molecular architecture and porosity using a precursor like Hexaisocyanatodisiloxane, it may be possible to achieve even lower dielectric constants.

The table below outlines the key characteristics of Hexaisocyanatodisiloxane that make it a promising candidate for low-k material applications and the projected properties of the resulting dielectric material.

Feature of HexaisocyanatodisiloxaneConsequence for Low-k MaterialProjected Property
Si-O-Si Backbone Inherent low polarityLow dielectric constant
Six Isocyanate Groups Potential for creating high free volumeReduced density and k-value
High Reactivity Controllable crosslinking and network formationTailorable mechanical and thermal properties
Organosilicon Nature Good thermal stabilityStability during semiconductor processing

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